

Fe(II)EDTA antioxidant effects comparison other iron forms

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Iron(II)-edta

CAS No.: 15651-72-6

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Comparative Analysis of Iron Forms

The table below summarizes the effects and applications of Fe(II)EDTA compared to other iron forms, based on experimental findings.

Iron Form	Key Findings on Antioxidant/Oxidant Effects	Primary Application Context	Experimental Evidence
Fe(II)EDTA	Dual role: Reduces oxidative salt stress in plants; can be pro-oxidant in GI tract with vitamin C. [1] [2]	Agriculture (nutrient delivery), industrial gas scrubbing. [3] [1] [4]	Plant study: 100 μM Fe(II)EDTA increased biomass, chlorophyll, and K^+/Na^+ ratio in seashore paspalum under salt stress. [1]
Fe(III)-EDTA	Used as a standardized iron source in plant nutrition studies; effects are concentration-dependent. [5]	Plant physiology research (control conditions). [5]	Plant study: Medicago truncatula was grown in control (50 μM Fe(III)-EDTA) and deficient (5 μM Fe(III)-EDTA) conditions. [5]

Iron Form	Key Findings on Antioxidant/Oxidant Effects	Primary Application Context	Experimental Evidence
γ-Fe₂O₃ Nanoparticles	Can reduce oxidative stress and promote growth by improving iron availability; acts as a slow-release iron source. [6] [7]	Agriculture as a potential nano-fertilizer. [6] [7]	Peanut study: Increased root length, plant height, biomass, and SPAD values (chlorophyll indicator). [6] Citrus study: No oxidative stress in roots at optimal doses. [7]
Ferrous Salts (e.g., FeSO₄)	Strongly pro-oxidant in the gastrointestinal tract, especially when co-administered with Vitamin C. [2]	Human nutrition (iron supplements). [2]	Human/Animal studies: Perfusion of ferrous sulfate increased lipid peroxidation in the GI tract by ~50x. [2]

Detailed Experimental Protocols

To ensure your research is reproducible, here are the methodologies from the key studies cited.

Plant Study: Alleviating Salt Stress

This protocol from the seashore paspalum study demonstrates how to assess the antioxidant and protective effects of Fe(II)EDTA in a biotic system. [1]

- **1. Plant Growth & Treatment:** Plants are cultivated in a controlled environment and subjected to salt stress (e.g., 200 mM NaCl). The experimental group is treated with an aqueous solution of **100 μ M Fe(II)EDTA**.
- **2. Physiological Measurements:**
 - **Biomass:** Plants are harvested, and fresh or dry weight of shoots and roots is measured.
 - **Chlorophyll Content:** Assessed using a SPAD meter or by dimethyl sulfoxide extraction. [1]
 - **Photosynthetic Parameters:** Net photosynthetic rate (Pn) and photochemical efficiency (Fv/Fm) are measured with a portable photosynthesis system and a chlorophyll fluorometer.

- **3. Ion Content Analysis:** Plant tissues are dried, digested with acid, and the content of ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) is determined using atomic absorption spectrometry.
- **4. Gene Expression:** RNA is extracted from roots, reverse-transcribed to cDNA, and the expression levels of salt-tolerance genes (e.g., SOS1, HKT1) are analyzed using quantitative real-time PCR (qRT-PCR). [1]

Chemistry Study: NO Removal (Pro-Oxidant Effect)

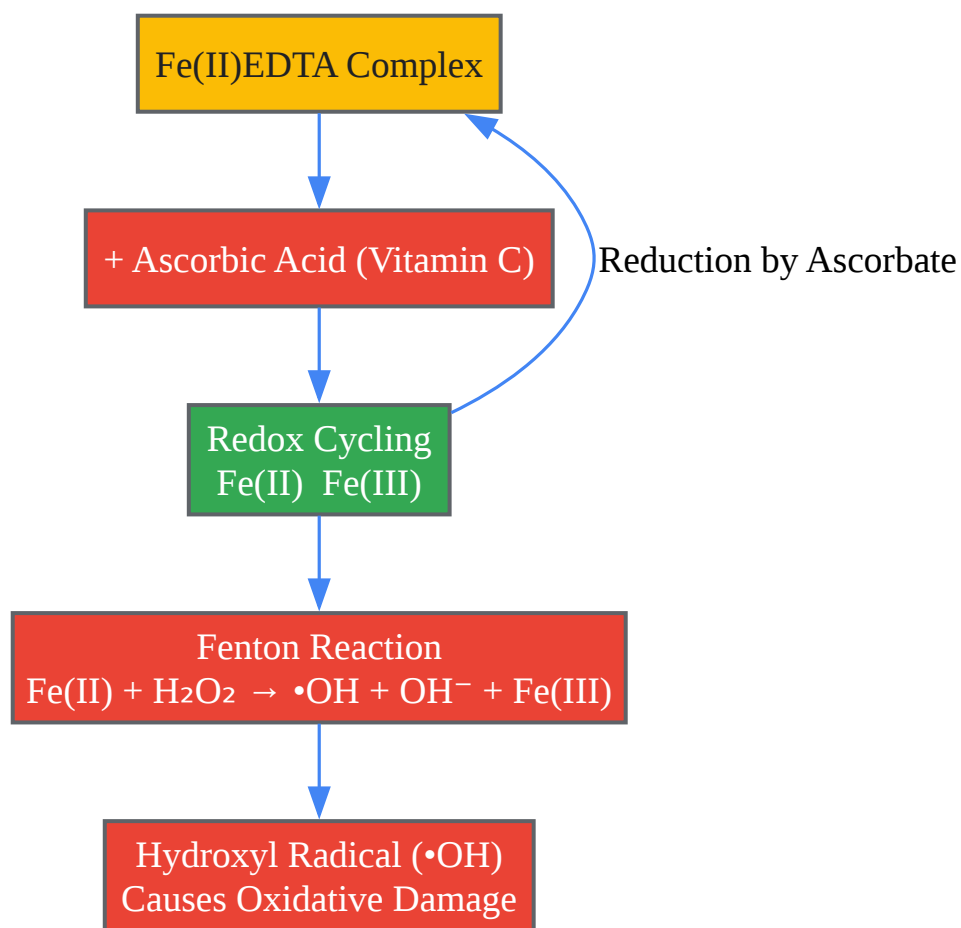
This protocol from the flue gas study shows the use of Fe(II)EDTA in a pro-oxidant system for industrial application. [4]

- **1. Absorbent Preparation:** The absorbent solution is prepared using **FeSO₄·7H₂O** and **Na₂EDTA** in deionized water. A typical concentration is **20 mmol/L Fe²⁺**.
- **2. System Setup:** The experiment uses a bubbling reactor. The gas stream contains NO, and optionally O₂ and SO₂, controlled by flow meters.
- **3. Process Conditions:**
 - **Temperature:** Maintained at **40°C** using a water bath.
 - **pH:** Adjusted to **9** using acids (H₂SO₄, H₃PO₄) or a base (Na₂CO₃).
- **4. Efficiency Measurement:** The concentrations of NO at the inlet (c_{in}) and outlet (c_{out}) of the reactor are measured using a flue gas analyzer. The removal efficiency (η) is calculated as: **η (%) = [(c_{in} - c_{out}) / c_{in}] × 100**. [4]

Mechanisms of Action

The antioxidant effect of Fe(II)EDTA in plants is likely **indirect**. By chelating iron, it prevents the metal from participating in Fenton chemistry that generates harmful free radicals. Furthermore, it ensures a bioavailable supply of iron for the biosynthesis of antioxidant enzymes, such as superoxide dismutase (SOD), which directly neutralize reactive oxygen species (ROS). [5]

However, in the presence of ascorbic acid (Vitamin C), Fe(II)EDTA can become a potent **pro-oxidant**. The redox cycling between Fe(II) and Fe(III), facilitated by ascorbate, drives the Fenton reaction, leading to a massive production of hydroxyl radicals and oxidative damage. [2]



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Key Research Implications

- **Context is Crucial:** The action of Fe(II)EDTA is not intrinsic but depends on the system (e.g., presence of ascorbate, pH, redox environment). [1] [2]
- **Consider the Alternatives:** In agriculture, iron oxide nanoparticles show promise as a less reactive, slow-release iron fertilizer. [6] In food science, finding natural chelators with efficacy comparable to EDTA remains a significant challenge. [8]
- **Dosage Matters:** The effects are often dose-dependent, as seen in plant studies where optimal concentrations are beneficial, while higher levels can be stressful. [7]

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To cite this document: Smolecule. [Fe(II)EDTA antioxidant effects comparison other iron forms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b567855#fe-ii-edta-antioxidant-effects-comparison-other-iron-forms>]

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